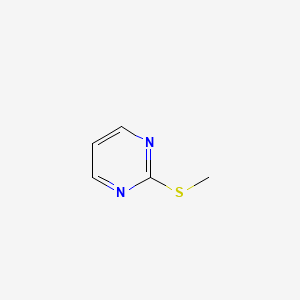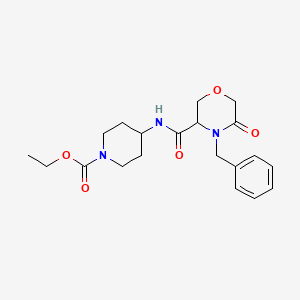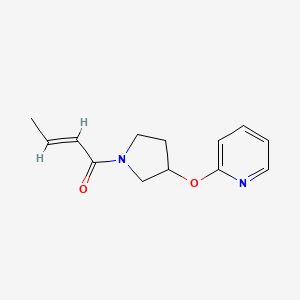![molecular formula C17H19NO3 B2922427 4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid CAS No. 241146-79-2](/img/structure/B2922427.png)
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid is an organic compound that features a unique structure combining a benzoic acid moiety with a substituted cyclohexenone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid typically involves a multi-step process. One common method includes the aldol condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an appropriate aldehyde, followed by further functionalization to introduce the benzoic acid moiety. The reaction conditions often involve the use of a base such as triethylamine, which acts both as a reactant and a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as developing new treatments for diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid is not fully understood. it is believed to interact with molecular targets through its functional groups, potentially modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate: This compound shares the cyclohexenone moiety but differs in its functional groups and overall structure.
4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide: Another related compound with a similar core structure but different substituents.
Uniqueness
4-{[(E)-2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)ethenyl]amino}benzoic acid is unique due to its combination of a benzoic acid moiety with a substituted cyclohexenone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
4-[[(E)-2-(5,5-dimethyl-3-oxocyclohexen-1-yl)ethenyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2)10-12(9-15(19)11-17)7-8-18-14-5-3-13(4-6-14)16(20)21/h3-9,18H,10-11H2,1-2H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFRGXCNIHTKC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)


![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2922348.png)

![2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2922351.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2922352.png)

![N-(1-cyanocyclopentyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2922354.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2922357.png)




